molecular formula C20H15BrCl2N2O3S B6115260 N~1~-(4-bromophenyl)-N~2~-(2,3-dichlorophenyl)-N~2~-(phenylsulfonyl)glycinamide

N~1~-(4-bromophenyl)-N~2~-(2,3-dichlorophenyl)-N~2~-(phenylsulfonyl)glycinamide

Cat. No. B6115260
M. Wt: 514.2 g/mol
InChI Key: YQMYHHMDJPJBKK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N~1~-(4-bromophenyl)-N~2~-(2,3-dichlorophenyl)-N~2~-(phenylsulfonyl)glycinamide, also known as BDDG, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in biochemical and physiological research.

Scientific Research Applications

N~1~-(4-bromophenyl)-N~2~-(2,3-dichlorophenyl)-N~2~-(phenylsulfonyl)glycinamide has been extensively used in scientific research as a tool for studying the function of transporters and channels in various cellular processes. It is commonly used to inhibit the activity of organic anion transporters (OATs) and organic cation transporters (OCTs), which are responsible for the transport of drugs and other molecules across cell membranes. N~1~-(4-bromophenyl)-N~2~-(2,3-dichlorophenyl)-N~2~-(phenylsulfonyl)glycinamide has also been used to study the function of chloride channels and the role of chloride transport in various physiological processes.

Mechanism of Action

N~1~-(4-bromophenyl)-N~2~-(2,3-dichlorophenyl)-N~2~-(phenylsulfonyl)glycinamide acts as a competitive inhibitor of OATs and OCTs by binding to the substrate binding site of the transporters. This results in the inhibition of the transport of organic anions and cations across the cell membrane. N~1~-(4-bromophenyl)-N~2~-(2,3-dichlorophenyl)-N~2~-(phenylsulfonyl)glycinamide also inhibits the activity of chloride channels by blocking the chloride ion transport across the cell membrane.
Biochemical and Physiological Effects:
The inhibition of OATs and OCTs by N~1~-(4-bromophenyl)-N~2~-(2,3-dichlorophenyl)-N~2~-(phenylsulfonyl)glycinamide has been shown to affect the pharmacokinetics and pharmacodynamics of various drugs. N~1~-(4-bromophenyl)-N~2~-(2,3-dichlorophenyl)-N~2~-(phenylsulfonyl)glycinamide has been used to study the effect of transporter inhibition on the disposition and efficacy of drugs such as methotrexate, furosemide, and cimetidine. The inhibition of chloride channels by N~1~-(4-bromophenyl)-N~2~-(2,3-dichlorophenyl)-N~2~-(phenylsulfonyl)glycinamide has been shown to affect the function of various physiological systems such as the nervous system, respiratory system, and digestive system.

Advantages and Limitations for Lab Experiments

N~1~-(4-bromophenyl)-N~2~-(2,3-dichlorophenyl)-N~2~-(phenylsulfonyl)glycinamide is a highly specific and potent inhibitor of OATs, OCTs, and chloride channels, making it a valuable tool for studying the transport and channel function in various cellular processes. However, N~1~-(4-bromophenyl)-N~2~-(2,3-dichlorophenyl)-N~2~-(phenylsulfonyl)glycinamide has limited solubility in water, which can make it challenging to work with in some experiments. Additionally, N~1~-(4-bromophenyl)-N~2~-(2,3-dichlorophenyl)-N~2~-(phenylsulfonyl)glycinamide has a relatively short half-life, which can limit its use in long-term experiments.

Future Directions

There are several potential future directions for the use of N~1~-(4-bromophenyl)-N~2~-(2,3-dichlorophenyl)-N~2~-(phenylsulfonyl)glycinamide in scientific research. One direction is the study of the effect of transporter inhibition on drug-drug interactions and the potential for drug toxicity. Another direction is the investigation of the role of chloride transport in various physiological processes and the potential for chloride channel modulation as a therapeutic target. Additionally, the development of more soluble and stable analogs of N~1~-(4-bromophenyl)-N~2~-(2,3-dichlorophenyl)-N~2~-(phenylsulfonyl)glycinamide could expand its use in scientific research.

Synthesis Methods

The synthesis of N~1~-(4-bromophenyl)-N~2~-(2,3-dichlorophenyl)-N~2~-(phenylsulfonyl)glycinamide involves the reaction of 4-bromobenzene-1,2-diamine, 2,3-dichlorobenzoyl chloride, and benzenesulfonyl chloride in the presence of a base. The reaction yields N~1~-(4-bromophenyl)-N~2~-(2,3-dichlorophenyl)-N~2~-(phenylsulfonyl)glycinamide as a white solid with a high yield.

properties

IUPAC Name

2-[N-(benzenesulfonyl)-2,3-dichloroanilino]-N-(4-bromophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15BrCl2N2O3S/c21-14-9-11-15(12-10-14)24-19(26)13-25(18-8-4-7-17(22)20(18)23)29(27,28)16-5-2-1-3-6-16/h1-12H,13H2,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQMYHHMDJPJBKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NC2=CC=C(C=C2)Br)C3=C(C(=CC=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15BrCl2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

514.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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